2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrimidine
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Overview
Description
2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring linked to a piperidine moiety via a pyrazin-2-yloxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the piperidine ring followed by the introduction of the pyrazin-2-yloxy group. The final step usually involves the coupling of the pyrimidine ring. The Suzuki–Miyaura coupling reaction is often employed in the synthesis of such compounds due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Pyrrolo[2,3-d]pyrimidine: Evaluated for its potential as an α-amylase inhibitor.
Uniqueness
2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrimidine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrimidine ring with a piperidine moiety via a pyrazin-2-yloxy group sets it apart from other similar compounds .
Properties
IUPAC Name |
(3-pyrazin-2-yloxypiperidin-1-yl)-pyrimidin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-14(13-17-4-2-5-18-13)19-8-1-3-11(10-19)21-12-9-15-6-7-16-12/h2,4-7,9,11H,1,3,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKHIAVFFVFBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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